molecular formula C15H9Cl3O4 B3665918 (2-Chloro-4-formyl-6-methoxyphenyl) 2,5-dichlorobenzoate

(2-Chloro-4-formyl-6-methoxyphenyl) 2,5-dichlorobenzoate

Cat. No.: B3665918
M. Wt: 359.6 g/mol
InChI Key: UHGNKGAOAJMETP-UHFFFAOYSA-N
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Description

(2-Chloro-4-formyl-6-methoxyphenyl) 2,5-dichlorobenzoate is an organic compound that features a complex aromatic structure It is characterized by the presence of chloro, formyl, and methoxy groups attached to a phenyl ring, which is further esterified with 2,5-dichlorobenzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-4-formyl-6-methoxyphenyl) 2,5-dichlorobenzoate typically involves the esterification of 2-chloro-4-formyl-6-methoxyphenol with 2,5-dichlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise control over reaction parameters such as temperature, pressure, and reactant concentrations.

Types of Reactions:

    Oxidation: The formyl group in the compound can undergo oxidation to form a carboxylic acid.

    Reduction: The formyl group can also be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The chloro groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: (2-Chloro-4-carboxy-6-methoxyphenyl) 2,5-dichlorobenzoate.

    Reduction: (2-Chloro-4-hydroxymethyl-6-methoxyphenyl) 2,5-dichlorobenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Chloro-4-formyl-6-methoxyphenyl) 2,5-dichlorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Chloro-4-formyl-6-methoxyphenyl) 2,5-dichlorobenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of reactive functional groups like formyl and chloro groups allows it to form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to therapeutic effects.

Comparison with Similar Compounds

  • (2-Chloro-4-formyl-6-methoxyphenyl) acetate
  • (2-Chloro-4-formyl-6-methoxyphenyl) benzoate
  • (2-Chloro-4-formyl-6-methoxyphenyl) 3,5-dichlorobenzoate

Uniqueness: (2-Chloro-4-formyl-6-methoxyphenyl) 2,5-dichlorobenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The combination of chloro, formyl, and methoxy groups on the phenyl ring, along with the ester linkage to 2,5-dichlorobenzoic acid, makes it a versatile compound for various applications.

Properties

IUPAC Name

(2-chloro-4-formyl-6-methoxyphenyl) 2,5-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl3O4/c1-21-13-5-8(7-19)4-12(18)14(13)22-15(20)10-6-9(16)2-3-11(10)17/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHGNKGAOAJMETP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Cl)OC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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